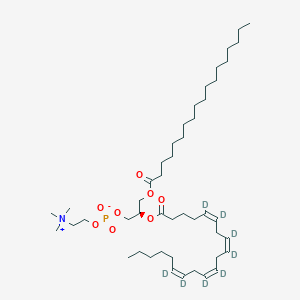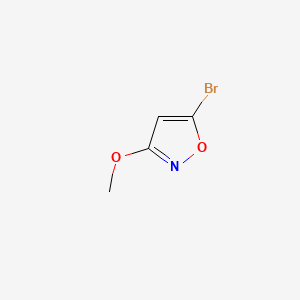![molecular formula C15H15NO2 B570790 (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol CAS No. 116198-47-1](/img/structure/B570790.png)
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is a heterocyclic compound that features a naphthoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthol derivatives with amines in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Thiophene derivatives: These heterocyclic compounds also display a range of biological activities and are used in similar applications.
Uniqueness
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is unique due to its specific naphthoxazine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
116198-47-1 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.29 |
IUPAC Name |
4-propylbenzo[g][1,4]benzoxazin-9-ol |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-7-8-18-15-10-12-11(9-13(15)16)4-3-5-14(12)17/h3-5,7-10,17H,2,6H2,1H3 |
InChI Key |
BFQKRYLOCNUQMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=COC2=C1C=C3C=CC=C(C3=C2)O |
Synonyms |
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



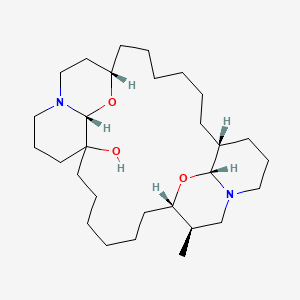
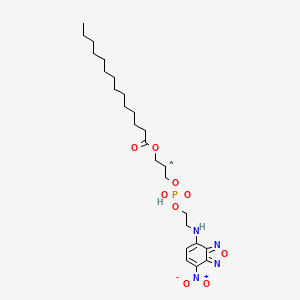





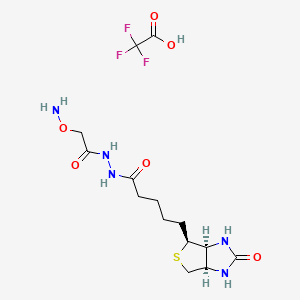
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)
